REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[CH3:9].[N+:10]([O-])([O-:12])=[O:11].[K+]>OS(O)(=O)=O>[Cl:1][C:2]1[CH:7]=[C:6]([N+:10]([O-:12])=[O:11])[C:5]([F:8])=[CH:4][C:3]=1[CH3:9] |f:1.2|
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Name
|
|
Quantity
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10.356 g
|
Type
|
reactant
|
Smiles
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ClC1=C(C=C(C=C1)F)C
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Name
|
KNO3
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Quantity
|
7.252 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])[O-].[K+]
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Name
|
|
Quantity
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70 mL
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Type
|
solvent
|
Smiles
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OS(=O)(=O)O
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Name
|
ice water
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Quantity
|
350 g
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Type
|
reactant
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred overnight at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ether (3×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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Ether was dried over anhydrous Na2SO4
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Type
|
CUSTOM
|
Details
|
removed under vacuum
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Type
|
CUSTOM
|
Details
|
the resulting oil was dried further under vacuum
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Type
|
CUSTOM
|
Details
|
to afford 12.277 g (90%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=C(C(=C1)[N+](=O)[O-])F)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |